Capryloyl Salicylic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-octanoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIGWKNBFPKCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025584 | |
| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78418-01-6 | |
| Record name | n-Octanoyl-5-salicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78418-01-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Capryloyl salicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078418016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CAPRYLOYL SALICYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7PJF6AA4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Pathways and Structural Modifications for Research
Advanced Synthetic Methodologies for Capryloyl Salicylic (B10762653) Acid and Analogs
The synthesis of capryloyl salicylic acid and related molecules is centered on achieving specific chemical modifications to the parent salicylic acid structure. These methods are designed to be efficient and regioselective, ensuring the desired isomer is produced.
The primary industrial synthesis of this compound, also known as 5-octanoylsalicylic acid, is accomplished through the Friedel-Crafts acylation reaction. cir-safety.orgcir-safety.orgnxtbook.com This electrophilic aromatic substitution method allows for the direct introduction of an acyl group onto the benzene (B151609) ring of a salicylic acid precursor.
The typical procedure begins with methyl salicylate (B1505791) as the starting material, which is acylated using capryloyl chloride (also known as octanoyl chloride). guidechem.com The reaction is catalyzed by a Lewis acid, most commonly aluminum trichloride (B1173362) (AlCl₃), under anhydrous conditions to prevent unwanted side reactions. cir-safety.orgguidechem.com The AlCl₃ catalyst activates the capryloyl chloride, increasing the electrophilicity of the acyl carbon and facilitating its attack on the aromatic ring of methyl salicylate. The reaction is regioselective, with the acylation occurring at the C-5 position of the phenyl ring, para to the hydroxyl group. cir-safety.org This is followed by hydrolysis of the methyl ester intermediate, typically using a base like sodium hydroxide, and subsequent acidification to yield the final this compound product. cir-safety.orgcir-safety.orgguidechem.com This established protocol has been shown to be efficient, with reported yields as high as 87.64% for 5-n-octanoylsalicylic acid. A structural isomer, 3-capryloyl salicylic acid, is considered a plausible contaminant in this synthesis process. cir-safety.orgcir-safety.org
Table 1: Example Reaction Parameters for Friedel-Crafts Acylation of Methyl Salicylate
| Reactant/Catalyst | Molar/Volume Ratio | Reaction Conditions | Yield | Source |
|---|---|---|---|---|
| Methyl Salicylate (0.24mol), Octanoyl Chloride (0.31mol), AlCl₃ (0.71mol) | Reactants dissolved in CH₂Cl₂ | Stirred at 10°C for 5h, then 30°C for 12h | 70.5% (after hydrolysis and recrystallization) | guidechem.com |
Derivatization of this compound or its parent molecule, salicylic acid, is a key strategy for creating enhanced biological probes to study metabolic pathways and cellular interactions. researchgate.net While specific derivatization of this compound for probes is not widely documented, general chemical modification techniques can be applied. These strategies often involve chemical alteration of the carboxylic acid or phenolic hydroxyl groups to attach reporter molecules like fluorescent tags or biotin.
For instance, the carboxylic acid group can be converted to an ester or an amide. Such modifications are crucial in creating tools for metabolic profiling using techniques like gas chromatography/mass spectrometry (GC/MS), which often requires derivatization of analytes to increase their volatility and thermal stability. researchgate.net These derivatization reactions can produce artifacts, which must be considered during analysis. researchgate.net By attaching a fluorescent moiety, researchers can visualize the compound's localization within cells or tissues, providing insights into its mechanism of action and distribution.
Structure-Activity Relationship (SAR) Studies of this compound and Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its derivatives dictates their biological effects. These studies help to identify the key molecular features responsible for their activity and to design new molecules with improved properties.
The biological activity of this compound is derived from its distinct molecular structure, which combines the features of salicylic acid with a lipophilic acyl chain. The key pharmacophore—the essential part of the molecule for its activity—is the salicylic acid backbone itself. This portion of the molecule is responsible for its characteristic keratolytic and anti-inflammatory properties. mdpi.com
The addition of the C8 capryloyl chain at the C-5 position is a critical modification that does not diminish the parent molecule's inherent activity but alters its physical properties to enhance its affinity for lipid-rich biological structures like the stratum corneum. mdpi.com Therefore, the combination of the hydrophilic salicylic acid head (containing the carboxylic acid and phenolic hydroxyl groups) and the lipophilic octanoyl tail constitutes the complete pharmacophore responsible for the unique, targeted effects of this compound.
The introduction of the eight-carbon capryloyl group significantly increases the lipophilicity of this compound compared to its parent compound, salicylic acid. guidechem.com This enhanced lipid solubility is a defining feature that governs its interaction with cells and its penetration through the skin barrier. mdpi.com
The increased lipophilicity allows this compound to have a greater affinity for the stratum corneum, the outermost, lipid-rich layer of the skin. mdpi.com However, this does not necessarily translate to deeper or faster penetration. Studies using Franz diffusion cells on human skin have shown that the penetration of this compound beyond the stratum corneum is significantly lower than that of salicylic acid. cir-safety.org After a 16-hour period, only about 6% of the applied this compound was found to have penetrated deeper than the stratum corneum, in contrast to 58% for salicylic acid in the same vehicle. cir-safety.org
This modified penetration profile leads to a more controlled, cell-by-cell exfoliation, making it suitable for applications where the activity should be confined to the upper layers of the epidermis. Another study noted that over a four-day period, 17.1% of applied this compound was found within the stratum corneum itself, compared to 9.7% of salicylic acid, further highlighting its affinity for this skin layer. cir-safety.org The penetration rate of extremely lipophilic substances can be inversely proportional to the oil content of the formulation they are in. nih.gov
Table 2: Comparative Skin Penetration Data
| Compound | Penetration Beyond Stratum Corneum (16 hours) | Amount Found in Stratum Corneum (4 days) | Source |
|---|---|---|---|
| This compound | ~6% | 17.1% | cir-safety.org |
| Salicylic Acid | ~58% | 9.7% | cir-safety.org |
Mechanisms of Action: Cellular and Molecular Insights
Cellular Proliferation and Differentiation Modulation
Epidermal Cell Renewal Mechanisms
Capryloyl Salicylic (B10762653) Acid has been shown to influence the process of epidermal renewal. mdpi.comresearchgate.net Unlike some other hydroxy acids that can cause a more generalized and sometimes uneven exfoliation, CSA is associated with a more controlled, cell-by-cell desquamation that closely resembles the natural physiological process of skin shedding. nih.govjddonline.com This is attributed to its lipophilic nature, which allows for a slower penetration into the stratum corneum and a targeted action on the corneodesmosomes, the protein structures that bind skin cells together. researchgate.netnih.gov
The mechanism involves the loosening of intercorneocyte binding, which facilitates the shedding of individual corneocytes rather than sheets of cells. nih.gov This targeted exfoliation helps to thin the stratum corneum and promotes the renewal of epidermal cells. jddonline.com Studies have suggested that this enhanced desquamation may trigger signaling pathways that stimulate epidermal renewal and an increase in the thickness of the epidermal layers. nih.gov In human skin samples, LHA has been found to increase cell renewal. nih.gov
Dermal Collagenesis Stimulation
Research indicates that Capryloyl Salicylic Acid may have a stimulatory effect on the dermal matrix. researchgate.net Studies have suggested that this lipophilic derivative of salicylic acid has the potential to stimulate the formation of dermal collagen. researchgate.net In one study, the dermal stimulatory effects of LHA were found to be equivalent to those of tretinoin (B1684217). nih.gov In general, hydroxy acids have been demonstrated to increase the levels of glycosaminoglycans, hyaluronic acid, collagen, and elastin (B1584352) in the dermis. nih.gov This stimulation of structural proteins and lipids contributes to dermal thickening and can help counteract some of the effects of chronic cutaneous photodamage. researchgate.netnih.gov
Inflammatory Pathway Regulation
Nuclear Factor Kappa-B (NFκB) Signaling Modulation
The parent compound of this compound, salicylic acid, has been shown to modulate the Nuclear Factor Kappa-B (NF-κB) signaling pathway. researchgate.net NF-κB is a key transcription factor involved in inflammatory responses in the skin. nih.gov One study demonstrated that salicylic acid inhibited UVB-induced NF-κB activation in keratinocytes. researchgate.net This modulation of the NF-κB pathway is a significant component of the anti-inflammatory effects of salicylates. While direct studies on this compound's specific interaction with the NF-κB pathway are less common, its structural relationship to salicylic acid suggests it may share similar anti-inflammatory signaling modulation.
Arachidonic Acid Cascade Interventions
This compound's anti-inflammatory properties are also linked to its intervention in the arachidonic acid cascade. Salicylic acid is a known inhibitor of this cascade, which is a key pathway in the generation of pro-inflammatory mediators. researchgate.net The arachidonic acid cascade leads to the production of various eicosanoids, including prostaglandins (B1171923) and leukotrienes, which are central to the inflammatory process. mdpi.comallergolyon.fr By inhibiting this pathway, salicylates can reduce the synthesis of these inflammatory molecules. It is suggested that salicylate (B1505791) inhibits cochlear cyclooxygenase, which in turn increases the levels of arachidonate. nih.gov
Keratolytic and Comedolytic Mechanisms
This compound is recognized for its potent keratolytic and comedolytic properties. uliege.bepracticaldermatology.com Its lipophilic nature, due to the eight-carbon fatty chain, gives it a high affinity for the lipid-rich environment of the pilosebaceous unit, making it particularly effective in targeting comedones. nih.govpracticaldermatology.com
The keratolytic mechanism of CSA involves the cleavage of corneodesmosomes, which are responsible for the adhesion of corneocytes in the stratum corneum. researchgate.netuliege.be This action is more targeted than that of its parent compound, salicylic acid, leading to a more uniform, cell-by-cell exfoliation. researchgate.netnih.gov This process helps to resolve the hyperkeratinization that can block pores. uliege.be
As a comedolytic agent, CSA helps to prevent and break down comedones (clogged pores). nih.govpracticaldermatology.com Its ability to penetrate the sebaceous follicle allows it to effectively exfoliate the cells lining the follicle, preventing the buildup of cellular debris and sebum that leads to the formation of microcomedones, the precursors to acne lesions. uliege.bepracticaldermatology.com Studies have shown a significant reduction in follicular keratotic plugs with the application of LHA. practicaldermatology.com
Cell-by-Cell Exfoliation Processes
This compound is recognized for its unique method of exfoliation, which is described as a "cell-by-cell" process. specialchem.com Unlike some other hydroxy acids that can cause bulk shedding of the stratum corneum, this compound works by weakening the bonds between individual corneocytes (the dead cells that make up the outermost layer of the skin). cosmoderma.org This action disrupts intercorneocyte cohesion, promoting a more gradual and targeted desquamation. cosmoderma.org
Impact on Follicular Hyperkeratinization
Follicular hyperkeratinization, the excessive buildup of dead skin cells within the hair follicle, is a primary factor in the formation of comedones and certain follicular disorders. This compound's lipophilic nature is particularly advantageous in this context. cosmoderma.orgresearchgate.net Its enhanced lipid solubility allows it to penetrate more effectively into the oil-rich environment of the pilosebaceous unit. cosmoderma.org
This targeted penetration enables the compound to reach the mid-portion of the follicular canal, where excessive keratinization begins. cosmoderma.orgresearchgate.net By exerting its keratolytic (keratin-dissolving) and comedolytic (pore-clearing) effects within the follicle, it helps to prevent the formation of the keratinous plugs that lead to blockages. researchgate.netcosmoderma.org
Research has highlighted its efficacy in managing conditions characterized by follicular keratin (B1170402) plugs, such as Trichostasis Spinulosa (TS). cosmoderma.orgresearchgate.net
Table 1: Research Findings on this compound and Follicular Hyperkeratinization
| Condition | Mechanism of Action | Observed Outcome | Citations |
| Trichostasis Spinulosa (TS) | Penetrates the follicular canal due to its lipophilic nature, addressing the excessive keratinization that forms keratotic plugs. | Repeated peelings lead to good improvement and can provide long-term results. | cosmoderma.orgresearchgate.netnih.gov |
| General Comedolytic Activity | Exfoliates within the pore to prevent the buildup of dead cells and sebum that leads to clogged pores. | Reduces the formation of comedones. | researchgate.net |
Sebocyte Activity and Sebum Production Modulation
This compound has been shown to regulate sebum (oil) production, making it a beneficial ingredient for individuals with oily skin conditions. mdpi.comrovectin.comstanfordchem.com It helps to decrease sebum secretion, which can minimize the appearance of enlarged pores and reduce surface oiliness. cosmoderma.orgrovectin.com
While direct molecular studies on this compound's effect on sebocytes are emerging, research on its parent compound, Salicylic Acid, provides significant insight into the likely pathway. Studies on human sebocytes have demonstrated that Salicylic Acid can decrease lipogenesis (the production of lipids). nih.gov This effect was found to be mediated by the downregulation of the adenosine (B11128) monophosphate-activated protein kinase (AMPK)/sterol response element-binding protein-1 (SREBP-1) pathway, a key regulator of lipid synthesis in cells. nih.gov Given the functional similarities, it is plausible that this compound employs a comparable mechanism to modulate sebocyte activity.
Table 2: Proposed Molecular Pathway for Sebum Regulation by Salicylates
| Compound | Target Pathway | Cellular Effect | Outcome | Citation |
| Salicylic Acid | Downregulation of the AMPK/SREBP-1 pathway in human sebocytes. | Decreased sebocyte lipogenesis. | Reduced lipid production. | nih.gov |
Antioxidant Mechanisms and Oxidative Stress Response
As a derivative of salicylic acid, a known phenolic compound, this compound possesses antioxidant properties. mdpi.com The primary antioxidant mechanism of phenolic compounds involves scavenging reactive species, thereby mitigating the cellular damage caused by oxidative stress. mdpi.comresearchgate.net Oxidative stress from factors like UV radiation is a key contributor to skin aging.
The antioxidant actions of salicylates are multifaceted and not fully characterized, but several cyclooxygenase-independent mechanisms have been proposed. nih.gov These include the direct scavenging of highly damaging reactive oxygen species (ROS) and influencing cellular antioxidant systems. nih.gov Research into salicylic acid has shown it can activate AMPK, which in turn can induce PGC-1α activity, a regulator of mitochondrial ROS generation. researchgate.net Furthermore, salicylates may play a role in pathways involving key antioxidant enzymes that protect the skin from the destructive effects of ROS. researchgate.netnih.gov
The ability to neutralize harmful free radicals is a cornerstone of an antioxidant's function. Salicylates are well-documented for their capacity to scavenge specific types of ROS. nih.gov
Key mechanisms include:
Direct Scavenging: Salicylates have been shown to be effective scavengers of the hydroxyl radical (•OH), one of the most potent and damaging ROS. nih.gov
Enzyme System Modulation: Salicylic acid can influence the activity of the body's endogenous antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), which converts superoxide radicals into less harmful hydrogen peroxide. nih.govfrontiersin.org This modulation is part of a complex cellular signaling response to oxidative stress. nih.gov
Table 3: Antioxidant and Reactive Species Scavenging Properties of Salicylates
| Mechanism | Target Species/Pathway | Effect | Citations |
| Direct Scavenging | Hydroxyl Radical (•OH) | Neutralizes the radical, preventing cellular damage. | nih.gov |
| Enzyme Modulation | Superoxide Dismutase (SOD), Catalase (CAT), Ascorbate Peroxidase (APX) | Salicylic acid treatments have been shown to enhance the action of these antioxidant enzymes. | frontiersin.orgresearchgate.net |
| Mitochondrial ROS Metabolism | Influences production of superoxide (O₂•−) and nitric oxide (NO) in mitochondria. | Regulates the cellular redox state. | nih.gov |
Biological Efficacy in Dermatological Research Models
Research on Acne Pathogenesis and Resolution
Capryloyl Salicylic (B10762653) Acid has been investigated for its potential to address key factors in the development of acne vulgaris. Its efficacy is attributed to its comedolytic, antibacterial, and anti-inflammatory properties. researchgate.net
Research has demonstrated the significant comedolytic (ability to break down comedones, i.e., blackheads and whiteheads) properties of Capryloyl Salicylic Acid. researchgate.netnih.gov Its lipophilic nature allows it to penetrate sebum-rich pilosebaceous units effectively. researchgate.netskinlibrary.co.uk The mechanism of action involves a cell-by-cell exfoliation that dissolves the mixture of sebum and dead skin cells, thereby unclogging pores and preventing the formation of new comedones. nih.govskinlibrary.co.uk
Studies have quantified this effect, showing a significant reduction in both the number and size of acne lesions. In a split-face study on patients with comedonal acne, the use of this compound resulted in a notable decrease in follicular casts and their size. researchgate.net Another study involving acne patients who applied the compound twice daily also recorded a substantial reduction in follicular plugs. researchgate.net Furthermore, research has confirmed its effectiveness against both open and closed comedones. dermatologytimes.com
Table 1: Comedolytic Efficacy of this compound in Clinical Research
| Study Parameter | Finding | Source |
|---|---|---|
| Follicular Cast Reduction (Number) | 47% reduction compared to untreated side | researchgate.net |
| Follicular Cast Reduction (Size) | 54% reduction compared to untreated side | researchgate.net |
| Follicular Plug Reduction | Approximately 85% reduction after 2 weeks | researchgate.net |
| Lesion Improvement | Significant decrease in number and size of microcomedones | dermatologytimes.com |
In addition to its exfoliating action, this compound is reported to possess antibacterial properties, which are relevant in managing the proliferation of Cutibacterium acnes (formerly Propionibacterium acnes), a bacterium implicated in acne development. researchgate.netskinlibrary.co.ukacne.org
Photodamage and Skin Aging Studies
This compound has been evaluated for its efficacy in treating signs of skin aging and photodamage, including hyperpigmentation, fine lines, and wrinkles, as well as its role in remodeling the dermal matrix.
A primary indicator of photodamage is facial hyperpigmentation. Clinical research has compared the efficacy of this compound peels against Glycolic Acid peels in reducing these pigmentary irregularities. In a 12-week, split-face study involving 44 volunteers, a higher percentage of subjects treated with this compound demonstrated a significant reduction in hyperpigmentation compared to those treated with Glycolic Acid. nih.govdermatologytimes.com This suggests its utility in improving skin tone evenness and addressing sun-induced dyschromia. nih.govdermatologytimes.com
The same comparative study also assessed the efficacy of this compound on the visible signs of aging, such as fine lines and wrinkles. nih.gov After a 12-week treatment period with biweekly peels, a greater proportion of participants treated with this compound showed a significant improvement in fine lines and wrinkles compared to the Glycolic Acid-treated group. nih.govdermatologytimes.comresearchgate.net
Table 2: Comparative Efficacy of this compound (LHA) vs. Glycolic Acid (GA) Peels on Signs of Aging (12-Week Study)
| Efficacy Parameter | % of Subjects with Significant Improvement (LHA 5-10%) | % of Subjects with Significant Improvement (GA 20-50%) | Source |
|---|---|---|---|
| Reduction of Fine Lines/Wrinkles | 41% | 30% | nih.govdermatologytimes.com |
| Reduction of Hyperpigmentation | 46% | 34% | nih.govdermatologytimes.com |
Beyond surface exfoliation, research indicates that this compound can induce changes within the dermis. nih.gov Studies have shown that its application leads to dermal thickening. researchgate.netnih.gov This effect is attributed to the stimulation of key components of the extracellular matrix, including glycosaminoglycans, collagen, and elastin (B1584352). researchgate.netresearchgate.netnih.gov This stimulation of dermal matrix components suggests a mechanism for improving skin firmness and elasticity, contributing to its anti-aging benefits. stokkee.com
Research on Hyperpigmentation Disorders
This compound has been a subject of dermatological research for its potential role in managing disorders of hyperpigmentation. Studies have investigated its mechanisms of action and clinical effectiveness in reducing hyperpigmented lesions.
Mechanisms of Pigmentary Homeostasis Modulation
This compound, also known as lipohydroxy acid (LHA), modulates skin pigmentation through several mechanisms. Its primary action involves promoting the exfoliation of the pigmented upper layer of the skin, which helps to accelerate skin cell turnover. skinlibrary.co.uk This process aids in removing existing dark patches on the skin's surface. skinceuticals.com.au Research indicates that the compound can reduce melanocytes, the melanin-producing cells in the epidermis. guidechem.com Furthermore, some studies suggest that LHA may inhibit the formation of melanin (B1238610), the pigment responsible for skin color. skinlibrary.co.ukguidechem.com This is achieved by obstructing melanin synthesis through the inhibition of tyrosinase, a key enzyme in the production of melanin. skinlibrary.co.uk By interfering with this process, it helps to brighten the complexion and fade existing pigmentation. skinlibrary.co.ukguidechem.com
Clinical Efficacy in Hyperpigmented Lesions
Clinical studies have been conducted to evaluate the efficacy of this compound in treating hyperpigmented lesions. In a comparative, split-face study involving female volunteers with mild to moderate facial hyperpigmentation, the effects of this compound (LHA) peels were compared against glycolic acid (GA) peels over a 12-week period. nih.govdermatologytimes.com The results demonstrated that both treatments had a significant effect in reducing hyperpigmentation. jcadonline.com
Specifically, after 12 weeks, a significant reduction in hyperpigmentation was observed in the subjects treated with LHA. nih.govmyskinrecipes.com The effects of LHA were consistently noted to be better than those of GA, although the differences were not always statistically significant. nih.govmyskinrecipes.com
Table 1: Comparative Efficacy in Reducing Hyperpigmentation (12 Weeks)
| Treatment Group | Percentage of Subjects with Significant Reduction in Hyperpigmentation |
|---|---|
| This compound (LHA) Peel (5-10%) | 46% |
| Glycolic Acid (GA) Peel (20-50%) | 34% |
Data sourced from a 12-week, split-face clinical study comparing the efficacy of LHA and GA peels on female subjects with mild to moderate facial hyperpigmentation. nih.govdermatologytimes.commyskinrecipes.com
The study found that statistically significant improvements in skin brightening were evident from week 7 for the LHA peel and from week 11 for the glycolic peel. myskinrecipes.com These findings suggest that this compound is an effective agent for reducing facial hyperpigmentation. nih.govskinsort.com
Effects on Skin Barrier Function and Integrity
The interaction of this compound with the skin barrier, particularly the stratum corneum, is a key aspect of its dermatological profile. Its unique chemical structure influences its penetration dynamics and subsequent effects on barrier integrity.
Stratum Corneum Permeation Dynamics
This compound is a lipophilic derivative of salicylic acid, meaning it has an increased affinity for lipids. jcadonline.comnih.gov This property, combined with its larger molecular size compared to salicylic acid, results in slower penetration into the skin. reddit.compaulaschoice.co.uk Its activity is focused on the more superficial layers of the stratum corneum. jcadonline.com This slow penetration leads to a cell-by-cell exfoliation process that is considered to mimic the natural turnover of skin more closely than the clump-like exfoliation seen with some other acids. jcadonline.comnih.gov
In vitro and in vivo studies have quantified this limited penetration. One in-vitro study found that a significantly smaller percentage of LHA penetrated past the stratum corneum compared to salicylic acid. skinsort.compaulaschoice.co.uk An in-vivo analysis further supported this, showing a higher percentage of LHA remaining in the top layer of the skin after several days compared to salicylic acid. skinsort.com This targeted action within the outer epidermal layers is a defining characteristic of its permeation dynamics. jcadonline.comtirabeauty.com
Table 2: Comparative Stratum Corneum Permeation
| Compound | In-Vitro Penetration Past Stratum Corneum | In-Vivo Presence in Stratum Corneum After 4 Days |
|---|---|---|
| This compound (LHA) | 6% | ~17% |
| Salicylic Acid | 58% | ~9% |
Data from in-vitro and in-vivo studies comparing the skin penetration of this compound and Salicylic Acid. skinsort.compaulaschoice.co.uk
Transepidermal Water Loss (TEWL) Investigations
Transepidermal Water Loss (TEWL) is a measure of the amount of water that evaporates from the skin's surface and is a key indicator of skin barrier function integrity. nih.govthemineraw.com A healthy, intact skin barrier minimizes water loss, while a compromised barrier leads to increased TEWL. nih.gov While direct studies focusing solely on the effect of this compound on TEWL are limited, research on formulations containing this ingredient provides relevant insights.
Comparative Research Methodologies and Findings
Comparative Efficacy and Tolerability with Salicylic (B10762653) Acid
While direct comparative studies focusing on the efficacy of capryloyl salicylic acid versus salicylic acid are not extensively documented in publicly available research, existing data primarily highlights their differing skin penetration profiles and keratolytic mechanisms.
Differential Skin Penetration and Retention Profiles
The primary distinction between this compound and salicylic acid lies in their molecular structure, which significantly influences their interaction with the skin. The addition of a capryloyl group to the salicylic acid molecule increases its lipophilicity and molecular size. paulaschoice.co.uk This alteration directly impacts its penetration into the skin.
In vitro studies using Franz diffusion cells on human skin have demonstrated that this compound penetrates the skin more slowly and is retained more within the outermost layer, the stratum corneum. paulaschoice.co.uk One study found that after 16 hours, only about 6% of this compound penetrated beyond the stratum corneum, in stark contrast to salicylic acid, which saw 58% penetration in the same timeframe. cir-safety.org Another study using a tape stripping method over a four-day period found that 17.1% of the applied this compound was retained in the stratum corneum, compared to 9.7% for salicylic acid. cir-safety.org
This slower, more targeted penetration is attributed to its larger molecular size and fatty acid structure. paulaschoice.co.uk The increased retention within the stratum corneum suggests a more localized and prolonged action at the site of exfoliation.
| Attribute | This compound | Salicylic Acid |
| Molecular Structure | Derivative of salicylic acid with an added capryloyl group (ester) | Beta-hydroxy acid |
| Penetration Depth | Primarily remains in the stratum corneum | Penetrates deeper into the epidermis |
| Penetration Rate | Slower | Faster |
Relative Efficacy in Keratolytic and Anti-inflammatory Actions
This compound is recognized for its keratolytic (exfoliating) and anti-inflammatory properties, similar to salicylic acid. paulaschoice.co.ukrovectin.com It functions by promoting the shedding of dead skin cells, which helps to prevent clogged pores. Research indicates that this compound performs a "cell-by-cell" exfoliation, suggesting a more uniform and controlled process. lorealdermatologicalbeauty.com This targeted action on the corneodesmosomes, the structures that hold skin cells together, may lead to a more even exfoliation compared to salicylic acid. lorealdermatologicalbeauty.com
While both compounds possess anti-inflammatory capabilities, the gentler nature of this compound, due to its reduced penetration, may make it a more suitable option for individuals with sensitive skin. rovectin.commdpi.com It has been shown to improve skin tone, reduce the appearance of wrinkles, and address clogged pores. paulaschoice.co.uk
Comparative Analysis with Alpha Hydroxy Acids (AHAs), e.g., Glycolic Acid
Significant comparative research has been conducted evaluating this compound against alpha hydroxy acids (AHAs), particularly glycolic acid, a widely used chemical exfoliant.
Exfoliation Efficiency and Irritation Potential
Studies have shown that this compound can achieve comparable or even superior exfoliation results to glycolic acid but at significantly lower concentrations and with less irritation. paulaschoice.co.uk A key advantage noted is its gentleness in comparison to traditional AHAs. rovectin.com The anti-inflammatory properties inherent from its salicylic acid component contribute to a lower potential for irritation. paulaschoice.co.uk
Efficacy in Skin Rejuvenation Endpoints
A notable split-face clinical trial provided direct comparative data on the efficacy of this compound and glycolic acid for skin rejuvenation. researchgate.netnih.gov The study involved female participants with mild to moderate facial hyperpigmentation and fine lines/wrinkles. nih.gov One side of the face was treated with a this compound peel (5-10%), while the other side received a glycolic acid peel (20-50%) over a 12-week period. nih.gov
The results indicated that the lower concentration of this compound was as effective, and in some measures more effective, than the much higher concentration of glycolic acid in improving skin appearance. paulaschoice.co.uknih.gov
| Endpoint | This compound (5-10%) | Glycolic Acid (20-50%) |
| Significant Reduction in Fine Lines/Wrinkles | 41% of subjects | 30% of subjects |
| Significant Reduction in Hyperpigmentation | 46% of subjects | 34% of subjects |
Data from a 12-week split-face clinical trial. nih.govdermatologytimes.com
These findings suggest that this compound can be a potent agent for addressing signs of photoaging, such as fine lines, wrinkles, and hyperpigmentation, with a favorable tolerability profile compared to high-strength glycolic acid peels. nih.gov
Combination Therapy Research Designs
Research has explored the use of this compound in combination with other active ingredients to enhance therapeutic outcomes, particularly in the context of acne treatment.
One study employed a split-face research design to compare the efficacy and tolerability of two different treatment regimens for acne vulgaris. lorealdermatologicalbeauty.comjddonline.com
Treatment A: A combination product containing salicylic acid, this compound, HEPES, glycolic acid, citric acid, and dioic acid. lorealdermatologicalbeauty.comjddonline.com
Treatment B: A prescription product containing clindamycin (B1669177) 1% and benzoyl peroxide 5% gel. lorealdermatologicalbeauty.comjddonline.com
The study, conducted over 8 weeks, found that both treatments demonstrated comparable and statistically significant improvements in both inflammatory and non-inflammatory acne lesions. lorealdermatologicalbeauty.com This suggests that a combination of exfoliating acids, including this compound, can be as effective as a standard antibiotic and benzoyl peroxide combination therapy. lorealdermatologicalbeauty.com
Another research approach involves combining this compound with benzoyl peroxide and/or a topical antibiotic. paulaschoice.co.uk Preliminary findings from such studies have indicated slightly better results in improving blemishes compared to using benzoyl peroxide and the topical antibiotic alone. paulaschoice.co.uk These combination therapy studies highlight the potential for this compound to be a valuable component in multi-faceted skincare regimens targeting various concerns.
Synergistic Effects with Topical Antimicrobials (e.g., Benzoyl Peroxide, Clindamycin)
Research into the efficacy of this compound (LHA) has explored its role in combination with established topical antimicrobials for the treatment of acne vulgaris. Comparative studies indicate that integrating LHA into treatment regimens that include benzoyl peroxide and/or topical antibiotics can yield improved outcomes. paulaschoice.co.uk The synergy stems from combining the targeted, cell-by-cell exfoliative and anti-inflammatory properties of LHA with the potent antibacterial action of agents like benzoyl peroxide and clindamycin. jddonline.comlorealdermatologicalbeauty.com
A key area of investigation has been comparing multi-ingredient systems containing LHA against standard combination therapies. One split-face, randomized, single-blind study evaluated the efficacy and tolerance of a novel composition containing this compound, salicylic acid, and other acids against a widely used prescription gel combining 1% clindamycin and 5% benzoyl peroxide. jddonline.comnih.gov The results over the study period showed that the LHA-containing composition had a comparable tolerance and efficacy profile to the clindamycin/benzoyl peroxide gel in treating acne vulgaris. lorealdermatologicalbeauty.comnih.gov
Further research has examined the adjunctive benefit of LHA when added to existing antimicrobial treatments. In a multicenter, double-blind study, a product combining 5.5% benzoyl peroxide with 0.5% LHA was used alongside tretinoin (B1684217) 0.025% cream. karger.comjcadonline.com This regimen was tested against a combination of 5% benzoyl peroxide and 1% clindamycin gel, also used with tretinoin 0.025% cream. karger.com The findings revealed that both treatment protocols performed equally well in reducing acne lesions; however, the regimen incorporating LHA was associated with less erythema. karger.com Another study involving adult women with mild acne found that a skincare product containing LHA provided significant adjunctive efficacy and improved local tolerance when added to a fixed combination therapy of adapalene (B1666599) and benzoyl peroxide. nih.gov
These findings suggest that the inclusion of this compound can enhance or maintain the efficacy of antimicrobial treatments while potentially improving tolerability, offering a multi-faceted approach to managing the various factors involved in acne pathogenesis. paulaschoice.co.ukkarger.com
Table 1: Comparative Findings of this compound in Combination with Topical Antimicrobials
| Study Design | Treatment Arm 1 | Treatment Arm 2 | Key Findings |
|---|---|---|---|
| Randomized, Split-Face Trial nih.gov | Composition with this compound, Salicylic Acid, HEPES, Glycolic Acid, Citric Acid, Dioic Acid nih.gov | 1% Clindamycin and 5% Benzoyl Peroxide Gel nih.gov | Both treatments demonstrated similar efficacy and tolerance in managing acne vulgaris. nih.gov |
| Multicenter, Double-Blind Study karger.com | 5.5% Benzoyl Peroxide + 0.5% LHA, combined with Tretinoin 0.025% Cream karger.com | 5% Benzoyl Peroxide + 1% Clindamycin Gel, combined with Tretinoin 0.025% Cream karger.com | Both regimens showed equal efficacy; the LHA-containing combination resulted in less erythema. karger.com |
| Randomized Adjunctive Study nih.gov | Skincare with LHA + fixed combination Adapalene/Benzoyl Peroxide nih.gov | Standard Emollient + fixed combination Adapalene/Benzoyl Peroxide nih.gov | The LHA skincare regimen provided significant adjunctive efficacy, better skin quality, and improved tolerance. nih.gov |
Integrated Approaches for Complex Dermatoses
This compound is increasingly incorporated into integrated therapeutic strategies for complex dermatoses, most notably acne vulgaris, which involves multiple pathophysiological factors such as abnormal keratinization, sebum production, bacterial influence, and inflammation. lorealdermatologicalbeauty.com Its utility lies in its unique keratolytic action, which promotes a gentle, cell-by-cell desquamation of the stratum corneum, helping to prevent the formation of microcomedones. lorealdermatologicalbeauty.comjcadonline.com
In the context of psoriasis, another complex dermatosis characterized by abnormal epidermal keratinization, combination therapy is a standard approach. popline.orgnih.gov While direct studies on this compound for psoriasis are limited, its parent compound, salicylic acid, is frequently combined with topical corticosteroids or calcineurin inhibitors to enhance their penetration and efficacy by removing hyperkeratotic scales. nih.govnih.gov Given LHA's targeted keratolytic effects, its principles align with the goals of such integrated strategies. lorealdermatologicalbeauty.com
For rosacea, another complex inflammatory condition, combination therapy is also recommended to manage its various manifestations, such as inflammatory papules and persistent erythema. dermatologytimes.comjddonline.com Treatments often combine oral anti-inflammatory agents like doxycycline (B596269) with topical agents such as metronidazole (B1676534) or azelaic acid. jddonline.com The role of LHA in such regimens is less defined in the literature, but its anti-inflammatory potential suggests it could be a component in comprehensive skincare aimed at managing such multifaceted conditions. lorealdermatologicalbeauty.com The primary documented use of LHA in integrated approaches remains focused on acne vulgaris, where its comedolytic and skin-renewing properties are leveraged within multi-active formulations. jcadonline.comhcplive.com
Table 2: Examples of Integrated Approaches Involving LHA for Complex Dermatoses
| Dermatosis | Integrated Approach Example | Components | Primary Outcome |
|---|---|---|---|
| Acne Vulgaris hcplive.com | Combination Serum and Mask | Salicylic Acid, Lipohydroxy Acid (LHA) hcplive.com | Significant improvement in acne severity, comedones, post-inflammatory erythema (PIE), and post-inflammatory hyperpigmentation (PIH). hcplive.com |
| Acne Vulgaris nih.gov | Adjunctive Skincare with Prescription Medication | LHA-containing skincare, Adapalene, Benzoyl Peroxide nih.gov | Enhanced reduction in acne lesions and improved skin quality and comfort compared to prescription medication alone. nih.gov |
| Comedonal Acne karger.comjcadonline.com | LHA Peel vs. Salicylic Acid Peel | Lipohydroxy Acid, Salicylic Acid karger.com | LHA peels were found to be slightly superior in reducing non-inflammatory lesions. karger.com |
Toxicological Profiles and Safety Research
In Vitro and In Vivo Safety Assessments
The acute toxicity of capryloyl salicylic (B10762653) acid has been evaluated in animal models through oral and dermal routes. In an acute dermal toxicity study using Sprague-Dawley rats (five males and five females), the median lethal dose (LD50) was reported to be greater than 2000 mg/kg. cir-safety.org
An acute oral toxicity study was conducted as part of a micronucleus test using Swiss CD-1 mice (five males and five females per group). The combined oral LD50 for both males and females was determined to be 3354 mg/kg. cir-safety.org At doses of 3000 mg/kg and higher, no abnormalities were observed during necropsy in the animals that survived to the end of the study. cir-safety.org
Table 1: Acute Toxicity of Capryloyl Salicylic Acid in Animal Models
| Study Type | Species | Route of Administration | LD50 (Median Lethal Dose) |
| Acute Toxicity | Sprague-Dawley Rat | Dermal | > 2000 mg/kg |
| Acute Toxicity | Swiss CD-1 Mouse | Oral | 3354 mg/kg |
The genotoxic and mutagenic potential of this compound has been assessed through a battery of in vitro and in vivo tests.
An in vitro Ames test, which evaluates the potential of a substance to cause gene mutations, was conducted with this compound (in ethanol) on several bacterial strains: Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2 uvr A). The test was performed both with and without metabolic activation. The results of the Ames test were negative, indicating that this compound is not mutagenic in these bacterial systems. cir-safety.orgindustrialchemicals.gov.au
In another in vitro study, a chromosomal aberration test was performed using Chinese hamster ovary cells. This test was positive in the presence of a metabolic activation system. industrialchemicals.gov.au However, subsequent in vivo studies have shown no evidence of genotoxicity. industrialchemicals.gov.au Two in vivo micronucleus assays in mice, which assess for chromosomal damage, yielded negative results. industrialchemicals.gov.au Furthermore, an in vivo unscheduled DNA synthesis (UDS) test in mammalian liver cells, which detects DNA repair as an indicator of DNA damage, was also negative. industrialchemicals.gov.au
Collectively, the weight of evidence from the available genotoxicity studies suggests that this compound is not expected to be genotoxic. industrialchemicals.gov.au
Table 2: Genotoxicity and Mutagenicity Study Results for this compound
| Test | Test System | Metabolic Activation | Result |
| Ames Test | S. typhimurium and E. coli | With and Without | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary Cells | With | Positive |
| Micronucleus Assay | Mouse | In Vivo | Negative |
| Unscheduled DNA Synthesis (UDS) | Mammalian Liver Cells | In Vivo | Negative |
Skin Sensitization and Irritation Research
The skin sensitization potential of this compound has been evaluated using the guinea pig maximization test (GPMT), a method for detecting potential skin sensitizers. In a GPMT performed according to OECD TG 406, twenty Dunkin-Hartley guinea pigs (10 males and 10 females) were tested. During the induction phase, this compound was applied topically at a concentration of 1%. cir-safety.org The study revealed that this compound induced skin sensitization at challenge concentrations of 0.5%, 2%, and 5%. cir-safety.org However, a challenge concentration of 1% did not elicit a sensitization response. cir-safety.org
Human Repeated Insult Patch Tests (HRIPTs) have been conducted to assess the skin sensitization and irritation potential of this compound in humans. In two separate HRIPTs involving 106 and 105 subjects respectively, cosmetic products containing 0.5% this compound were classified as non-sensitizing. cir-safety.org Another HRIPT using a product with a 2% concentration of this compound also resulted in a non-sensitizing classification. cir-safety.orgindustrialchemicals.gov.au These findings suggest that at typical use concentrations in cosmetic formulations, this compound does not pose a significant risk of skin sensitization. cir-safety.org
Table 3: Skin Sensitization Study Results for this compound
| Test Method | Species | Test Concentration | Result |
| Guinea Pig Maximization Test | Guinea Pig | 0.5%, 2%, 5% (Challenge) | Sensitizing |
| Guinea Pig Maximization Test | Guinea Pig | 1% (Challenge) | Non-sensitizing |
| Human Repeated Insult Patch Test | Human | 0.5% in product | Non-sensitizing |
| Human Repeated Insult Patch Test | Human | 2% in product | Non-sensitizing |
Research suggests that the molecular structure of this compound contributes to its gentler profile on the skin compared to other alpha-hydroxy acids like glycolic acid. paulaschoice.co.uk The lipophilic nature of this compound, due to the attached capryloyl group, causes it to penetrate the skin more slowly than its parent compound, salicylic acid. paulaschoice.co.uk In vitro studies have shown that this compound tends to remain within the stratum corneum, the outermost layer of the skin, whereas a significantly larger percentage of salicylic acid penetrates deeper. paulaschoice.co.uk This slower, more superficial penetration may contribute to its reduced irritation potential.
In comparative clinical studies, peels with 5-10% this compound were perceived as less irritating than peels with 20-50% glycolic acid, despite demonstrating comparable or superior efficacy in improving skin appearance. paulaschoice.co.uk This is consistent with the known soothing properties of salicylic acid, which are retained in its capryloyl derivative. paulaschoice.co.uk
Ocular Irritation Studies
Animal Studies
Research into the ocular irritation potential of this compound has been conducted using the albino rabbit model, a standard for toxicological testing of cosmetics. One key study was performed in accordance with the Organisation for Economic Co-operation and Development (OECD) Test Guideline 405. cir-safety.orgcir-safety.org
In this study, approximately 65 mg of this compound was instilled into the eyes of three New Zealand White rabbits. cir-safety.orgcir-safety.org The exposure was not followed by rinsing. cir-safety.orgcir-safety.org Observations were recorded at 1, 24, 48, and 72 hours post-instillation, and the animals were monitored for a total of 14 days. cir-safety.orgcir-safety.org
Initial observations at one hour post-instillation revealed diffuse corneal opacity, iridial inflammation, and moderate to severe conjunctivitis in the eyes of all three rabbits. cir-safety.orgcir-safety.org These effects continued to be present in two of the rabbits at the 24, 48, and 72-hour checkpoints. cir-safety.orgcir-safety.org
One of the three animals exhibited increasingly severe reactions. cir-safety.orgcir-safety.org By the 48 and 72-hour marks, this rabbit showed increased and opalescent corneal opacity, along with iridial inflammation and severe conjunctival irritation. cir-safety.orgcir-safety.org Further adverse effects in this animal included a pale appearance of the nictitating and conjunctival membranes, the presence of small green or white areas, and hemorrhaging. cir-safety.orgcir-safety.org Due to the severity of these effects, the animal was humanely euthanized after the 72-hour observation. industrialchemicals.gov.au For the remaining two rabbits, irritation persisted for the entire 14-day observation period. industrialchemicals.gov.au
The detailed findings from this animal study are summarized in the table below.
Ocular Irritation Study of this compound in Rabbits
| Parameter | Details |
|---|---|
| Test Substance | This compound |
| Test Guideline | OECD TG 405 |
| Test Species | New Zealand White Rabbit (n=3) |
| Administration | ~65 mg instilled in the eye, no rinsing |
| Observation Points | 1, 24, 48, 72 hours, and up to 14 days |
| Initial Findings (1 hour) | Diffuse corneal opacity, iridial inflammation, moderate to severe conjunctivitis in all animals. cir-safety.orgcir-safety.org |
| Findings (24-72 hours) | Effects persisted in 2 of 3 animals. cir-safety.orgcir-safety.org |
| Severe Effects (1 animal) | Increased and opalescent corneal opacity, severe conjunctival irritation, pale membranes, discolored areas (green/white), and hemorrhage. cir-safety.orgcir-safety.org |
| Study Outcome | Irritation effects persisted to the end of the 14-day study period in the remaining animals. industrialchemicals.gov.au |
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Techniques for Quantitative Analysis
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the accurate quantification of capryloyl salicylic (B10762653) acid in cosmetic formulations and research samples. beililai.com
HPLC is the standard and preferred method for the quantitative analysis of capryloyl salicylic acid. beililai.com It is utilized to determine the purity and assay of the raw material, with specifications often requiring a purity of ≥98.0%. beililai.comaliyuncs.com In cosmetic formulations, HPLC is used to quantify this compound alongside other active ingredients. The analytical method often involves a reversed-phase column, such as a C16 or C18, and a mobile phase typically consisting of a mixture of water, methanol, and glacial acetic acid. jfda-online.com Detection is commonly performed using a UV detector at a specific wavelength, for instance, 265 nm. jfda-online.com
For research and quality control purposes, the HPLC methods used for this compound quantitation are rigorously validated. Key validation parameters include:
Linearity : The method demonstrates a linear relationship between the concentration of the analyte and the detector response, typically with a correlation coefficient (R²) greater than 0.999.
Recovery : This parameter assesses the accuracy of the method. For this compound, recovery rates are generally expected to be within the range of 95–105%.
Limit of Detection (LOD) : The LOD is the lowest concentration of the analyte that can be reliably detected. For this compound, the LOD is often less than 0.1 µg/mL.
Table 1: HPLC Validation Parameters for this compound
| Parameter | Typical Acceptance Criteria |
|---|---|
| Linearity (R²) | > 0.999 |
| Recovery | 95-105% |
| Limit of Detection (LOD) | < 0.1 µg/mL |
In Vitro Skin Penetration and Distribution Assessment
Understanding the extent to which this compound penetrates the skin is crucial for evaluating its efficacy and safety. In vitro models provide valuable insights into its absorption and distribution within the skin layers.
The Franz diffusion cell is a standard apparatus used for in vitro skin permeation studies. cir-safety.orgcir-safety.orgmdpi.com This system typically uses excised human or animal skin as a membrane between a donor chamber, where the test product is applied, and a receptor chamber containing a fluid that mimics physiological conditions. cir-safety.orgcir-safety.org Studies using Franz diffusion cells have shown that the penetration of this compound is significantly lower than its parent compound, salicylic acid. cir-safety.orgcir-safety.org After a 16-hour exposure, approximately 6% of the applied this compound was found to have penetrated deeper than the stratum corneum, in contrast to 58% for salicylic acid under the same conditions. cir-safety.orgcir-safety.org This slower penetration is attributed to its larger molecular size and lipophilic nature. paulaschoice.co.uk
Tape stripping is a minimally invasive technique used to assess the distribution of a topically applied substance within the stratum corneum, the outermost layer of the skin. cir-safety.orgresearchgate.net The method involves the successive application and removal of adhesive tape strips to the treated skin area. The amount of substance in each strip is then quantified to determine its concentration gradient through the stratum corneum. researchgate.netresearchgate.net A study using this method over a four-day period found that 17.1% of the applied this compound was retained in the stratum corneum, compared to 9.7% for salicylic acid. cir-safety.org This suggests that this compound has a higher affinity for the lipophilic components of the stratum corneum. mdpi.com
Table 2: In Vitro Skin Penetration of this compound vs. Salicylic Acid
| Method | Compound | Finding | Reference |
|---|---|---|---|
| Franz Diffusion Cell (16h) | This compound | ~6% penetrated deeper than stratum corneum | cir-safety.orgcir-safety.org |
| Franz Diffusion Cell (16h) | Salicylic Acid | 58% penetrated deeper than stratum corneum | cir-safety.orgcir-safety.org |
| Tape Stripping (4 days) | This compound | 17.1% found in stratum corneum | cir-safety.org |
| Tape Stripping (4 days) | Salicylic Acid | 9.7% found in stratum corneum | cir-safety.org |
Characterization of Metabolites and Degradation Products
Emerging Research Directions and Future Perspectives
Omics-Based Research Approaches
Emerging "omics" technologies offer a powerful lens through which to view the biological impact of Capryloyl Salicylic (B10762653) Acid at a systemic level. While research directly applying these techniques to Capryloyl Salicylic Acid is still in its nascent stages, studies on its parent compound, Salicylic Acid, provide a framework for future investigations.
Currently, specific transcriptomic or proteomic studies focusing exclusively on this compound are limited in publicly available literature. However, research into Salicylic Acid demonstrates the potential of these approaches. For instance, transcriptomic analyses have been employed to understand how Salicylic Acid alters gene expression. In one study on a supramolecular Salicylic Acid hydrogel applied to murine skin, transcriptomic analysis revealed the upregulation of genes associated with the epidermal barrier. nih.gov Other studies have used these methods to see how Salicylic Acid affects gene and protein expression in response to environmental stressors. frontiersin.orgnih.govmdpi.com
Future research could apply these methodologies to tissues treated with this compound to:
Identify specific genes and proteins whose expression is altered by the compound.
Map the signaling pathways involved in its therapeutic effects, such as those related to exfoliation, anti-inflammation, and collagen synthesis.
Compare the transcriptomic and proteomic profiles of this compound with Salicylic Acid to elucidate the unique impact of its lipophilic side chain.
Identification of Novel Biomarkers for Therapeutic Response
The identification of reliable biomarkers is crucial for predicting and monitoring the therapeutic efficacy of this compound. Current clinical assessments rely on observable endpoints such as the reduction of fine lines, wrinkles, and hyperpigmentation. researchgate.netmdpi.comnih.gov One case study involving repeated peels for Trichostasis Spinulosa showed significant visual improvement that was sustained over a 24-month follow-up period. longdom.org
Future research should aim to identify novel molecular biomarkers. Studies on related compounds like Salicylic Acid, which did not show significant changes in biomarkers like DNA damage or sunburn cell formation, suggest a pathway for investigation. researchgate.net Potential areas for biomarker discovery for this compound include:
Proteins involved in keratinocyte differentiation and desquamation.
Inflammatory mediators and cytokines in the skin.
Enzymes involved in melanin (B1238610) synthesis (tyrosinase) and transport.
Components of the dermal extracellular matrix, such as collagen and elastin (B1584352) fragments.
Identifying such biomarkers would enable a more objective and nuanced assessment of treatment response, potentially allowing for the personalization of therapies.
Translational Research Paradigms and Clinical Trial Design Considerations
Robust clinical trial designs are fundamental to validating the efficacy and understanding the cumulative effects of this compound.
The randomized, double-blind, split-face study is a powerful design for dermatological research as it minimizes inter-subject variability by allowing each participant to serve as their own control. This methodology has been effectively used to evaluate this compound. mdpi.com
A notable 12-week, split-face clinical trial involving 50 female volunteers compared the efficacy of a this compound peel (5-10%) against a Glycolic Acid peel (20-50%). researchgate.netnih.govmyskinrecipes.com The study was randomized, and results were assessed for improvements in fine lines, wrinkles, and hyperpigmentation. researchgate.netnih.govmyskinrecipes.com Another study utilized a randomized, split-face, double-blind design to compare a cream containing this compound against a placebo. researchgate.net Additionally, a randomized clinical trial was conducted to compare a cream with 0.3% LHA to a 5% benzoyl peroxide gel for treating acne vulgaris. clinicaltrials.gov
| Study Design | Intervention(s) | Comparator | No. of Subjects | Duration | Key Outcomes Measured | Reference |
|---|---|---|---|---|---|---|
| Randomized, Split-Face | This compound Peel (5-10%) | Glycolic Acid Peel (20-50%) | 50 (44 completed) | 12 weeks | Reduction in fine lines/wrinkles and hyperpigmentation | researchgate.netmdpi.comnih.govmyskinrecipes.com |
| Randomized, Double-Blind, Split-Face | This compound Cream | Placebo | N/A | N/A | Comparative effectiveness | researchgate.net |
| Randomized Clinical Trial | 0.3% LHA Cream | 5% Benzoyl Peroxide Gel | 80 | 87 days | Efficacy and tolerance in treating facial acne vulgaris | clinicaltrials.gov |
Computational Chemistry and Molecular Modeling for Drug Discovery
The exploration of this compound and related compounds in drug discovery and cosmetic science is increasingly benefiting from computational chemistry and molecular modeling. These in silico techniques provide valuable insights into structure-activity relationships (SAR), reaction mechanisms, and potential biological interactions, guiding further experimental research.
Quantitative Structure-Activity Relationship (QSAR) models are a key area of investigation. Although some early assessments grouped this compound with salicylate (B1505791) esters, it is now understood to be a ketone, which fundamentally alters its chemical properties and biological behavior compared to ester derivatives. cir-safety.org QSAR analyses on related compounds, such as other salicylates, have been used to predict properties like skin sensitization potential by correlating molecular structure with biological activity. cir-safety.org For this compound, its distinct ketone structure and the lipophilic capryloyl chain are critical descriptors for future, more accurate QSAR models.
A significant application of computational and mechanistic chemistry has been in understanding the allergenic potential of this compound. Research has proposed that the observed contact allergy may not be caused by the 5-capryloyl salicylic acid molecule itself, but rather by a potential isomeric contaminant, 3-capryloyl salicylic acid, formed during synthesis. actasdermo.orgactasdermo.org This hypothesis, based on mechanistic chemistry and structure-activity perspectives, underscores the power of molecular modeling in identifying potentially problematic impurities and refining manufacturing processes to enhance product safety. actasdermo.orgactasdermo.orgacs.org
Furthermore, molecular modeling provides computed properties that help predict the compound's behavior. For instance, the partition coefficient (XLogP3) of this compound is calculated to be 5.2, indicating high lipophilicity. nih.gov This property is crucial for its function in skincare, as it influences skin penetration and interaction with the lipid components of the stratum corneum. mdpi.com The unique chemical structure, characterized by the 8-carbon acyl fatty chain, enhances its lipid solubility compared to its parent compound, salicylic acid.
Future computational work could involve more sophisticated techniques such as molecular docking and molecular dynamics simulations. These methods could be used to model the interaction of this compound with specific biological targets, such as enzymes or receptors in the skin, to elucidate its mechanisms of action for exfoliation, anti-aging, and anti-inflammatory effects at a molecular level.
| Computational Method/Property | Application to this compound | Research Finding/Implication |
| QSAR/Mechanistic Chemistry | Understanding skin sensitization | Allergenic potential may be linked to the 3-capryloyl salicylic acid isomer, a manufacturing impurity, rather than the 5-capryloyl salicylic acid molecule. actasdermo.orgactasdermo.org |
| Computed Physical Properties | Predicting bioavailability and function | The high lipophilicity (XLogP3: 5.2) explains its enhanced affinity for the lipid-rich skin barrier. nih.govmdpi.com |
| Structural Analysis | Differentiating from other salicylates | Its ketone functionality, distinct from salicylate esters, dictates its unique chemical behavior, stability, and metabolic pathways. |
Investigation in Non-Dermatological Biological Systems (e.g., Plant Physiology, if applicable for broader salicylic acid research)
While this compound itself is primarily researched for its dermatological applications, its parent compound, salicylic acid, is a subject of extensive investigation in non-dermatological fields, most notably in plant physiology. Salicylic acid is recognized as a crucial phytohormone, a signaling molecule that regulates a wide array of processes essential for plant life. rjptonline.orgoup.com
There is currently no significant body of research into the specific effects of this compound in plant systems. The research focus remains on salicylic acid due to its natural occurrence and fundamental role in plants.
Salicylic acid plays a vital role in the regulation of plant growth and development, including processes like seed germination, vegetative growth, photosynthesis, and senescence. oup.comau.dk It acts as a key signaling molecule that can influence the plant's physiology even at low concentrations. rjptonline.org
One of the most well-documented roles of salicylic acid in plants is its function in mediating defense responses against both biotic (e.g., pathogens like viruses, fungi, and bacteria) and abiotic (e.g., drought, heat, cold, heavy metal toxicity) stresses. oup.commdpi.comresearchgate.net
Key Roles of Salicylic Acid in Plant Physiology:
Systemic Acquired Resistance (SAR): Salicylic acid is a central signal for SAR, a "whole-plant" defense response that is activated after a localized pathogen exposure. This provides long-lasting protection against a broad spectrum of pathogens. researchgate.net
Gene Expression: It can activate the expression of a wide range of defense-related genes, such as pathogenesis-related (PR) genes, which help the plant fight off invaders. mdpi.com
Stress Tolerance: Exogenous application of salicylic acid has been shown to mitigate the negative effects of various environmental stresses. mdpi.com For instance, it can enhance tolerance to drought and heat by regulating water balance, boosting antioxidant defense systems, and influencing the expression of stress-responsive genes. rjptonline.orgmdpi.com
Interaction with Other Hormones: Salicylic acid's functions are part of a complex signaling network where it interacts with other plant hormones like auxins, gibberellins, and abscisic acid to fine-tune the plant's response to its environment. rjptonline.orgau.dk
Given that this compound is a lipophilic derivative, any future investigation into its effects on plants would need to consider how this structural modification affects its uptake, transport, and interaction with the salicylic acid signaling pathways within the plant.
Q & A
Q. What distinguishes capryloyl salicylic acid (CSA) from salicylic acid in terms of mechanism and pharmacokinetics?
CSA is a lipophilic derivative of salicylic acid, where an octanoyl group enhances lipid solubility, reducing skin penetration and irritation while retaining keratolytic activity . Unlike salicylic acid, CSA exhibits cell-by-cell exfoliation, making it suitable for sensitive skin. Analytical methods like HPLC (e.g., GB/T 42425-2023) are used to quantify CSA in formulations, ensuring precise pharmacokinetic profiling .
Q. How is CSA detected and quantified in cosmetic and dermatological formulations?
High-performance liquid chromatography (HPLC) is the standard method, as outlined in GB/T 42425-2023, which specifies protocols for CSA quantification alongside other actives like phenylethyl resorcinol . Validation parameters include linearity (R² > 0.999), recovery rates (95–105%), and limits of detection (LOD < 0.1 µg/mL) .
Q. What evidence supports CSA's efficacy in treating hyperpigmentation and acne?
A 12-week split-face study (n=44) demonstrated CSA's efficacy in reducing hyperpigmentation and fine wrinkles without significant erythema. Increasing concentrations (5–10%) were tolerated, with histopathological analysis confirming non-inflammatory exfoliation . Comparative trials against glycolic acid showed comparable efficacy with lower irritation rates .
Advanced Research Questions
Q. How should researchers design clinical trials to evaluate CSA's long-term safety and efficacy?
Trials should adopt a randomized, double-blind, split-face design with escalating CSA concentrations (e.g., 2–10%) and objective endpoints (e.g., transepidermal water loss, erythema index, and histology). Inclusion of control groups using salicylic acid or placebo is critical. Longitudinal studies (>12 weeks) are recommended to assess cumulative effects .
Q. What contradictions exist in CSA's safety data, and how can they be resolved?
While CSA is generally well-tolerated, a 2018 CIR report noted discrepancies in irritation potential at high concentrations (e.g., 63% in a withdrawn formulation). Resolution requires standardized irritancy testing (e.g., patch tests at 1–10% CSA in petrolatum) and comparative studies with other salicylates . Additionally, pH-adjusted formulations may mitigate irritation, as seen in studies where CSA-containing products showed no sensitization .
Q. What methodological challenges arise when comparing CSA to other hydroxy acids in preclinical models?
Key challenges include:
- Model selection : Reconstituted human epidermis (RHE) models may underestimate CSA's lipid-mediated penetration compared to in vivo models.
- Endpoint variability : Standardized metrics for exfoliation (e.g., corneocyte counts via tape stripping) and anti-acne efficacy (e.g C. acnes inhibition assays) are needed .
- Synergistic effects : CSA's combination with glycolic or citric acid complicates attribution of outcomes. Factorial experimental designs can isolate individual contributions .
Q. How can researchers address gaps in CSA's toxicological profile?
Priority areas include:
- Dermal absorption studies : Radiolabeled CSA tracer studies to quantify systemic exposure, particularly in compromised skin.
- Sensitization assays : Murine Local Lymph Node Assay (LLNA) or Human Repeat Insult Patch Test (HRIPT) at maximum use concentrations (e.g., 10% CSA) .
- Ecotoxicity : OECD guidelines for biodegradability and aquatic toxicity, given CSA's presence in rinse-off products .
Methodological Resources
- Analytical Standards : Refer to CAS 78418-01-6 for CSA's chemical identifiers and HPLC protocols in GB/T 42425-2023 .
- Safety Data : Cosmetic Ingredient Review (CIR) reports provide toxicity thresholds and formulation guidelines .
- Clinical Design : Split-face methodologies from Oresajo et al. (2008) and Baumann et al. (2013) offer templates for controlled efficacy trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
